molecular formula C20H20N4O3S B2595132 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899748-42-6

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2595132
CAS RN: 899748-42-6
M. Wt: 396.47
InChI Key: TXWQRDMMAQHDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

The core structure of VU0500151-1, which includes the 3,4-dihydroquinolin-1(2H)-yl moiety, is known to exhibit a range of potent biological properties. Compounds with this structure have been explored for their antitumor and antioxidant activities. The quinolin-1(2H)-yl group, in particular, has been compared to resveratrol and quercetin for its antitumor abilities and assessed using ferric reducing antioxidant power (FRAP) assays .

Organic Synthesis

VU0500151-1 can serve as a building block in the synthesis of complex organic molecules. Its dihydroquinolin-1(2H)-yl component is a critical class of heterocyclic molecules that demonstrates versatility in synthetic chemistry, providing pathways to develop medically important compounds and natural products .

Material Science

In material science, the compound’s ability to form stable structures through weak intermolecular interactions, such as N–H∙∙∙O hydrogen bonding and C–H∙∙∙π interactions , makes it a candidate for creating novel materials with specific properties .

Environmental Science

Compounds like VU0500151-1 that contain sulfanyl groups may be used in environmental science research, particularly in the study of soil remediation . They could potentially enhance the solubilization and removal of hydrophobic organic contaminants from soil .

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-22-18-17(19(26)23(2)20(22)27)15(9-10-21-18)28-12-16(25)24-11-5-7-13-6-3-4-8-14(13)24/h3-4,6,8-10H,5,7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWQRDMMAQHDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

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